molecular formula C16H16INO B3981832 N-(4-iodophenyl)-3-phenylbutanamide

N-(4-iodophenyl)-3-phenylbutanamide

Cat. No.: B3981832
M. Wt: 365.21 g/mol
InChI Key: AGJPJHWGLHYCPA-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-phenylbutanamide is a synthetic amide compound characterized by a butanamide backbone (four-carbon chain with an amide group), a 3-phenyl substituent on the butanoyl group, and a 4-iodophenyl moiety attached to the nitrogen atom.

Properties

IUPAC Name

N-(4-iodophenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c1-12(13-5-3-2-4-6-13)11-16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJPJHWGLHYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-phenylbutanamide typically involves the coupling of 4-iodoaniline with 3-phenylbutanoic acid. One common method is the amidation reaction, where the carboxylic acid group of 3-phenylbutanoic acid reacts with the amine group of 4-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis and Properties

N-(4-Iodophenyl)-3-phenylbutanamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enhancing its utility in creating more complex molecules. The compound can undergo several reactions, including oxidation, reduction, and substitution, making it valuable for synthetic chemists.

Key Properties

  • Molecular Formula: C16H16I N
  • Molecular Weight: 319.20 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Chemistry

This compound is utilized as a reagent in chemical reactions and as a precursor for synthesizing other compounds. It has been employed in the development of various phenethylamide derivatives, which exhibit diverse biological activities.

Biological Studies

The compound has garnered attention for its potential biological activities:

  • Quorum Sensing Inhibition: Research indicates that analogs of this compound may act as quorum sensing inhibitors (QSIs) against pathogenic bacteria such as Vibrio harveyi. QSIs can disrupt bacterial communication, potentially leading to new therapeutic strategies for treating infections .
  • Antiviral Properties: Preliminary studies suggest that this compound may possess antiviral activity, although further research is needed to elucidate the mechanisms involved .

Medicinal Chemistry

The compound has been investigated for its therapeutic potential:

  • Pain Management: this compound derivatives have been explored for their efficacy in treating itch associated with chronic skin conditions like atopic dermatitis and prurigo nodularis .
  • Cancer Research: Some studies have indicated that related compounds might exhibit anticancer properties, warranting further investigation into their mechanisms of action .

Case Study 1: Quorum Sensing Inhibition

A study conducted on a series of phenethylamide derivatives, including this compound, demonstrated their ability to inhibit bioluminescence in Vibrio harveyi. The most active derivative showed an IC50 value significantly lower than previously reported QSIs, highlighting the compound's potential as a lead for developing new antibacterial agents .

Case Study 2: Antiviral Activity

Research into the antiviral properties of this compound revealed promising results against certain viral strains. The compound's mechanism appears to involve interference with viral replication processes, although detailed pathways remain to be fully elucidated .

Data Tables

Application Area Details
ChemistryBuilding block for complex organic synthesis
Biological ActivityPotential QSI against Vibrio harveyi
Medicinal ChemistryInvestigated for pain management and anticancer properties
Antiviral PropertiesPreliminary evidence suggests activity against specific viral strains

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The iodine atom can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Halogen-Substituted Phenylamides

Key Comparison : The influence of halogen substituents (F, Cl, Br, I) on biological activity and physicochemical properties.

  • N-(4-halophenyl)maleimides (e.g., fluorine, chlorine, bromine, iodine derivatives): Activity: In studies targeting monoacylglycerol lipase (MGL), halogen size showed minimal impact on inhibitory potency. For example, N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) and N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) exhibited comparable efficacy, suggesting that electronic effects (e.g., electronegativity) may outweigh steric factors in this context . Physicochemical Properties: Iodine’s larger atomic radius increases molecular weight and may reduce solubility in polar solvents compared to lighter halogens.
  • N-(4-iodophenyl)-3-phenylbutanamide vs. This contrasts with fluorine, which often enhances metabolic stability via electronegativity without significant steric effects.

Backbone-Modified Analogs

Key Comparison : Variations in the amide backbone and their impact on function.

  • N-(4-iodophenyl)-β-alanine derivatives :

    • These compounds feature a shorter β-alanine backbone (three carbons) instead of the butanamide chain. Studies report antimicrobial activity, with MIC values ranging from 8–32 μg/mL against Gram-positive bacteria . The shorter chain may reduce steric hindrance, facilitating target binding.
    • In contrast, the 3-phenyl group in this compound introduces aromatic interactions (π-π stacking) that could enhance binding to hydrophobic protein pockets.
  • N-(4-(4-benzylpiperazin-1-yl)phenyl)-3-methylbutanamide :

    • This analog replaces the 3-phenyl group with a methyl branch and incorporates a benzylpiperazinyl substituent. The piperazine ring enhances solubility in polar solvents (e.g., dichloromethane) and may improve pharmacokinetic profiles through hydrogen bonding .

Aromatic Substitution Patterns

Key Comparison : Positional effects of substituents on the phenyl ring.

  • N-(3-iodophenyl) vs. N-(4-iodophenyl) derivatives :
    • Para-substitution (4-iodo) maximizes symmetry and minimizes steric clashes, favoring crystallinity and stable thin-film formation in material science applications (e.g., hole-transport materials) .
    • Meta-substitution (3-iodo) could disrupt molecular packing, altering solubility or thermal stability.

Biological Activity

N-(4-iodophenyl)-3-phenylbutanamide, a compound with notable structural characteristics, has garnered attention in recent research for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound this compound exhibits a unique chemical structure that contributes to its biological activity. The presence of the iodine atom and the phenyl groups influences its interaction with biological targets.

Pharmacological Properties

1. Anticancer Activity
Research indicates that derivatives of phenylbutanamide, including this compound, may exhibit anticancer properties. A study focused on phenyl butyric acid derivatives demonstrated potential histone deacetylase 6 (HDAC6) inhibitory activity, which is significant in cancer treatment due to HDAC6's role in tumor progression . The compound's analogs showed varying degrees of cytotoxicity against different cancer cell lines.

2. Quorum Sensing Inhibition
Another area of interest is the compound's potential as a quorum sensing inhibitor (QSI). Compounds with similar structures have been evaluated for their ability to inhibit quorum sensing in marine pathogens such as Vibrio harveyi. These studies suggest that this compound may possess similar QSI properties, which could be beneficial in managing bacterial infections .

3. Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the phenyl groups can enhance or diminish the activity against specific targets. For instance, introducing electron-withdrawing groups at certain positions on the aromatic rings has been linked to improved inhibitory effects on quorum sensing .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

StudyFocusKey Findings
Offermanns et al. (2020)Insulin secretion and glucose toleranceDual antagonism of FFA2 and FFA3 improved metabolic parameters in mice .
Quorum Sensing Study (2019)Inhibition of Vibrio harveyiIdentified analogs with significant QS inhibition; potential application for this compound .
HDAC6 Inhibition Study (2017)Cancer cell linesDemonstrated HDAC6 inhibitory activity; analogs showed varying IC50 values against different cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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